molecular formula C10H14O B2369491 (1R)-1-(4-Ethylphenyl)ethanol CAS No. 54225-75-1

(1R)-1-(4-Ethylphenyl)ethanol

Cat. No. B2369491
CAS RN: 54225-75-1
M. Wt: 150.221
InChI Key: HZFBZEOPUXCNHK-MRVPVSSYSA-N
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Description

“(1R)-1-(4-Ethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O . It is also known as 2-(4-Ethylphenyl)ethanol .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(4-Ethylphenyl)ethanol” consists of a 10-carbon chain with an ethyl group attached to the fourth carbon and a hydroxyl group attached to the first carbon . The molecular weight of this compound is 150.2176 .

Safety And Hazards

The safety and hazards associated with “(1R)-1-(4-Ethylphenyl)ethanol” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-Ethylphenyl)ethanol

Citations

For This Compound
1
Citations
I Sarvary, F Almqvist, T Frejd - Chemistry–A European Journal, 2001 - Wiley Online Library
Reductions performed with Ti IV complexes of ligands based on bicyclo[2.2.2]octane diols 5 and 6 are effective catalysts in the reduction of prochiral ketones to optically active alcohols, …

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